1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]
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Overview
Description
1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] is a compound that features a piperazine ring linked to two 4-methylphenyl ethanone groups
Preparation Methods
The synthesis of 1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] typically involves the reaction of piperazine with two equivalents of 4-methylbenzoyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its structural properties.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism by which 1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] can be compared with other similar compounds, such as:
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
1,1’-(Piperazine-1,4-diyl)bis(2-phenylethanone):
The uniqueness of 1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] lies in its specific substituents, which confer distinct properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
61797-72-6 |
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Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-3-7-19(8-4-17)15-21(25)23-11-13-24(14-12-23)22(26)16-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
InChI Key |
GVESNVISVMSXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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